5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

Catalog No.
S8255583
CAS No.
M.F
C11H22ClNO2
M. Wt
235.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-adamantanol hydrochloride hydrat...

Product Name

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate

IUPAC Name

5-(aminomethyl)adamantan-2-ol;hydrate;hydrochloride

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C11H19NO.ClH.H2O/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;;/h7-10,13H,1-6,12H2;1H;1H2

InChI Key

UAIZDVRSRAZBEE-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3O)CN.O.Cl

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN.O.Cl

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate is a chemical compound with the molecular formula C11H22ClNO2C_{11}H_{22}ClNO_2 and a molecular weight of approximately 217.736 g/mol. This compound is a derivative of adamantanol, characterized by the presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position of the adamantane structure. The compound is often encountered in its hydrochloride form, which enhances its solubility in water, making it suitable for various applications in medicinal chemistry and pharmacology .

  • Availability of Information: Information on this specific compound is scarce. While databases like PubChem () list the compound, there are no citations for published research articles directly connected to its properties or potential uses.
  • Supplier Listings: Companies supplying the chemical often only focus on its availability and basic properties, not its research applications ().

Areas for Further Exploration

  • Modification of Existing Drugs: The adamantane core structure is present in some approved medications. Research could explore if 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate might serve as a scaffold for new drug development ().
  • Material Science Applications: The combination of an amine group and an alcohol group within the molecule suggests potential for interactions with other molecules. Research could explore if the compound has applications in areas like catalysis or material design.

Importance of Further Research

More research is needed to fully understand the potential of 5-(Aminomethyl)-2-adamantanol hydrochloride hydrate. Scientific studies could investigate its:

  • Physical and Chemical Properties: Basic research on solubility, reactivity, and other properties would be crucial for understanding potential applications.
  • Biological Activity: In vitro and in vivo studies could be conducted to see if the compound interacts with biological systems.

The reactivity of 5-(aminomethyl)-2-adamantanol hydrochloride hydrate can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the hydroxyl group can engage in dehydration reactions or serve as a leaving group under acidic conditions. The compound can also undergo acylation and alkylation reactions, which are common for amino alcohols. Specific reactions include:

  • Nucleophilic substitution: The amino group can react with electrophiles.
  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides to form secondary amines.

Research indicates that 5-(aminomethyl)-2-adamantanol hydrochloride hydrate exhibits various biological activities, primarily due to its structural similarity to other bioactive compounds. It has been studied for potential neuroprotective effects and as a modulator of neurotransmitter systems. Additionally, it may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The synthesis of 5-(aminomethyl)-2-adamantanol hydrochloride hydrate typically involves several steps:

  • Formation of Adamantanol: Starting from adamantane, hydroxylation leads to the formation of adamantanol.
  • Aminomethylation: The introduction of an aminomethyl group can be achieved through reductive amination or by reacting with formaldehyde and ammonia.
  • Hydrochloride Formation: The final step involves the reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

These methods may vary based on specific laboratory protocols and desired yields .

5-(Aminomethyl)-2-adamantanol hydrochloride hydrate finds applications in:

  • Pharmaceuticals: As a potential drug candidate for neurological disorders.
  • Chemical Research: As an intermediate in synthesizing other compounds.
  • Biochemical Studies: For exploring interactions with biological targets and pathways.

Studies on the interactions of 5-(aminomethyl)-2-adamantanol hydrochloride hydrate with biological systems suggest that it may influence neurotransmitter activity. Its ability to modulate receptor sites indicates potential therapeutic roles in treating conditions like anxiety or depression. Further research is needed to elucidate its mechanism of action and specificity towards different receptors .

Similar Compounds

Several compounds share structural similarities with 5-(aminomethyl)-2-adamantanol hydrochloride hydrate, including:

  • 3-Amino-1-adamantanol: Exhibits similar amino alcohol characteristics but differs in position and biological activity.
  • 2-Aminoadamantane: A simpler derivative that may show different pharmacological properties.
  • N,N-Dimethyl-2-aminoadamantane: Another derivative with distinct properties due to additional methyl groups.

Comparison Table

Compound NameStructural FeaturesUnique Properties
5-(Aminomethyl)-2-adamantanolAmino and hydroxymethyl groupsPotential neuroprotective effects
3-Amino-1-adamantanolAmino group at different positionDifferent receptor interaction profile
2-AminoadamantaneSimpler structureVaries in biological activity
N,N-Dimethyl-2-aminoadamantaneMethylated amino groupEnhanced lipophilicity affecting absorption

This comparison highlights the uniqueness of 5-(aminomethyl)-2-adamantanol hydrochloride hydrate within its chemical class, emphasizing its potential for specific therapeutic applications while indicating avenues for further research into similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

235.1339066 g/mol

Monoisotopic Mass

235.1339066 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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